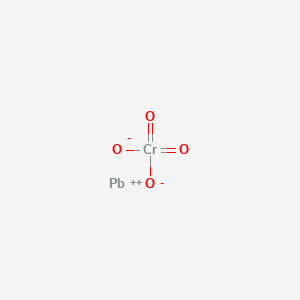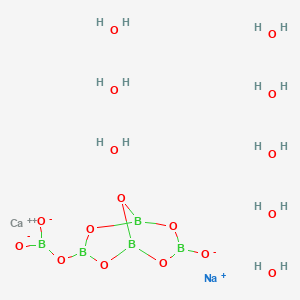
Ulexite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulexite, also known as “television rock” or “TV stone” due to its unique optical properties, is a hydrous borate hydroxide of sodium and calcium. Its chemical formula is sodium calcium borate hydroxide pentahydrate. This compound is typically found in evaporite deposits and forms silky white rounded crystalline masses or parallel fibers. It was named after the German chemist Georg Ludwig Ulex, who first discovered it .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ulexite can be synthesized through various methods, including calcination and mechanical milling. Calcination involves heating the mineral to remove water of crystallization, which increases the boron oxide content. The optimal calcination temperature for this compound is around 413 K, which enhances its dissolution rate in ammonium chloride solutions . Mechanical milling is another method used to prepare nanosized this compound, which involves grinding the mineral to reduce its particle size .
Industrial Production Methods: Industrially, this compound is primarily obtained from natural deposits. The mineral is mined and then processed to remove impurities. The processed this compound is used as a raw material in the production of various boron compounds, such as boric acid and boron oxide .
Chemical Reactions Analysis
Types of Reactions: Ulexite undergoes several types of chemical reactions, including dissolution in acidic solutions. The dissolution kinetics of this compound have been studied in various acids, such as phosphoric acid, oxalic acid, and sulfuric acid . These reactions typically involve the breakdown of the borate structure and the release of boron ions into the solution.
Common Reagents and Conditions:
Phosphoric Acid: The dissolution rate increases with higher acid concentrations up to 1 molar.
Oxalic Acid: The dissolution process is controlled by the reaction temperature and the concentration of the acid.
Sulfuric Acid: The dissolution mechanism involves the formation of intermediate boron compounds, which further decompose to release boron ions.
Major Products: The primary products formed from the dissolution of this compound in acidic solutions are boric acid and various boron salts, depending on the acid used .
Scientific Research Applications
Ulexite has a wide range of scientific research applications:
Chemistry: this compound is used as a source of boron in the synthesis of boron compounds.
Biology and Medicine: Research has shown that this compound has antioxidant properties and can protect against oxidative stress in biological systems. .
Industry: this compound is used in the production of boric acid, which is a key ingredient in glass manufacturing, ceramics, and detergents.
Mechanism of Action
The mechanism by which ulexite exerts its effects, particularly its antioxidant properties, involves the modulation of oxidative stress parameters. This compound influences the activity of various enzymes and metabolic pathways, reducing the formation of reactive oxygen species and protecting cells from oxidative damage . The exact molecular targets and pathways are still under investigation, but it is believed that borates, including this compound, interact with cellular components to mitigate oxidative stress .
Comparison with Similar Compounds
Colemanite: Calcium borate hydroxide.
Borax: Sodium borate decahydrate.
Kernite: Sodium borate tetrahydrate.
Ulexite’s unique optical properties and its role as a source of boron make it a valuable mineral in various scientific and industrial fields.
Properties
IUPAC Name |
calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCQTUQXZQSENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5CaH16NaO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319-33-1 |
Source


|
| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
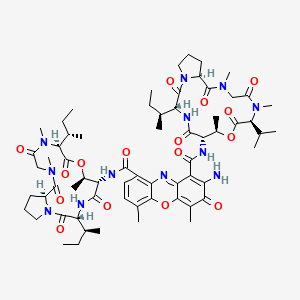

![(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B576385.png)


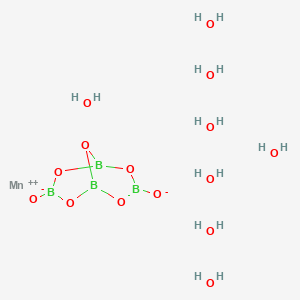
![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)
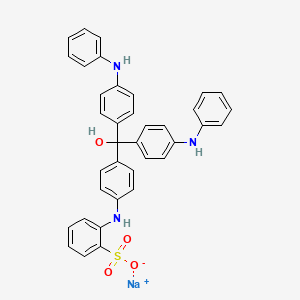
![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)
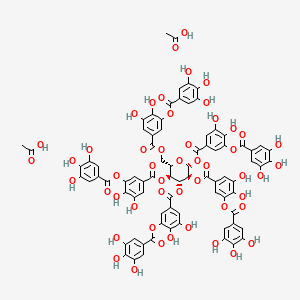
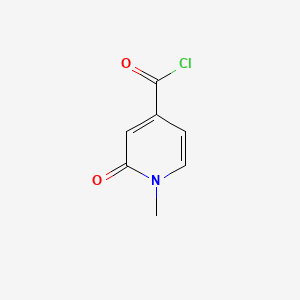

![6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B576400.png)
